Cas no 1805363-28-3 (Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate)

Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 2-position, a difluoromethyl group at the 5-position, and a fluorine at the 3-position—enhance its reactivity and selectivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester moiety at the 6-position further facilitates derivatization into carboxylic acids or amides. This compound is particularly valuable as a versatile intermediate for constructing complex heterocyclic frameworks, offering precise control over molecular properties. Its stability and well-defined reactivity profile make it a reliable choice for advanced synthetic applications.
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate structure
1805363-28-3 structure
Product name:Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate
CAS No:1805363-28-3
MF:C8H5BrF3NO2
Molecular Weight:284.030011892319
CID:4860140

Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate
    • インチ: 1S/C8H5BrF3NO2/c1-15-8(14)5-3(7(11)12)2-4(10)6(9)13-5/h2,7H,1H3
    • InChIKey: APVUMJXOBILFTL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(F)F)C(C(=O)OC)=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 39.2

Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029061263-1g
Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate
1805363-28-3 97%
1g
$1,445.30 2022-04-01

Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate 関連文献

Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate (CAS: 1805363-28-3) in Chemical Biology and Pharmaceutical Research

The compound Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate (CAS: 1805363-28-3) has recently garnered significant attention in the chemical biology and pharmaceutical research communities. This heterocyclic compound, characterized by its unique halogenated and difluoromethylated pyridine scaffold, has demonstrated promising potential as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromo and difluoromethyl substituents of the pyridine ring for selective cross-coupling reactions, enabling the construction of diverse compound libraries. The resulting inhibitors exhibited improved pharmacokinetic properties and selectivity profiles compared to earlier generations of BTK inhibitors, suggesting the strategic importance of this building block in kinase drug discovery.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate as a precursor for developing novel antibacterial agents targeting DNA gyrase. The electron-withdrawing properties of the difluoromethyl and fluorine substituents were found to enhance the compounds' binding affinity to the target enzyme while maintaining favorable metabolic stability. This study demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against several clinically relevant bacterial strains.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and derivatization of this compound. A 2024 patent application disclosed an improved synthetic route that increases the overall yield to 78% while reducing the number of purification steps. The methodology employs a regioselective fluorination strategy followed by palladium-catalyzed carboxylation, offering a more efficient approach to scale-up production. These developments are particularly significant given the growing demand for fluorinated pyridine derivatives in pharmaceutical research.

The physicochemical properties of Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate have also been the subject of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling have provided insights into the compound's conformational preferences and electronic characteristics. The presence of multiple halogen atoms and the difluoromethyl group creates a unique electronic environment that influences both its reactivity and potential biological interactions. These findings are informing the design of new derivatives with optimized properties for specific therapeutic applications.

Looking forward, researchers anticipate expanding the applications of this compound in targeted protein degradation strategies and covalent inhibitor design. Preliminary results presented at recent conferences suggest that the bromo substituent can serve as an effective handle for PROTAC linker attachment, while the difluoromethyl group may enhance membrane permeability. As the pharmaceutical industry continues to prioritize the development of fluorinated drug candidates, Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-6-carboxylate is poised to play an increasingly important role in medicinal chemistry campaigns.

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